1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(thiophen-2-ylmethyl)urea
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Description
1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C21H27N3O3S and its molecular weight is 401.53. The purity is usually 95%.
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Biological Activity
1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a benzo[b][1,4]oxazepine core with a thiophene moiety, suggesting diverse biological activities. This article reviews the biological activity of this compound based on available research findings.
Molecular Structure and Composition
Property | Value |
---|---|
Molecular Formula | C20H25N3O3S |
Molecular Weight | 387.5 g/mol |
CAS Number | 1170255-82-9 |
The compound's structure features an isobutyl group and a thiophene ring, which may contribute to its pharmacological properties.
Pharmacological Potential
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:
- Anticancer Activity : Research suggests that derivatives of oxazepines can act as kinase inhibitors, which are critical in regulating cellular processes associated with cancer progression . The unique substituents on the oxazepine and thiophene rings may enhance this activity.
- Anti-inflammatory Effects : Compounds with similar structures have been studied for their potential anti-inflammatory properties. The mechanisms often involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways.
- Neuroprotective Properties : Some studies have indicated that oxazepine derivatives may provide neuroprotective effects, potentially useful in treating neurodegenerative diseases.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various protein targets involved in cell signaling and regulation.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
- Kinase Inhibition Studies : A study demonstrated that related oxazepines exhibit selective inhibition of certain kinases involved in tumor growth. This suggests that our compound may also possess similar inhibitory effects .
- Inflammation Models : In vitro assays using macrophage cell lines showed that derivatives of this compound reduced the secretion of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS), indicating potential anti-inflammatory properties.
- Neuroprotection : Research involving animal models has shown that compounds with oxazepine structures can reduce oxidative stress markers in neuronal cells, suggesting a protective effect against neurodegeneration.
Comparative Analysis with Similar Compounds
To further understand the potential of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(3-methylbenzyl)-thiophene-2-carboxamide | Similar thiophene core | Antinociceptive |
5-benzylidene-thiophene derivatives | Contains thiophene and imine functionalities | Anticancer |
Dibenzo[b,f][1,4]oxazepines | Related oxazepine structure | HDAC inhibition |
The distinct combination of substituents on 1-(5-Isobutyl...) may confer unique biological properties compared to these similar compounds.
Properties
IUPAC Name |
1-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-14(2)12-24-17-10-15(23-20(26)22-11-16-6-5-9-28-16)7-8-18(17)27-13-21(3,4)19(24)25/h5-10,14H,11-13H2,1-4H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPVONWLXFILPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)NC(=O)NCC3=CC=CS3)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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